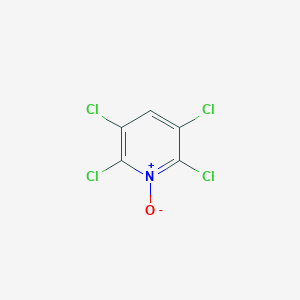

2,3,5,6-Tetrachloropyridine 1-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,5,6-Tetrachloropyridine 1-oxide is a chlorinated heterocyclic compound with the molecular formula C5HCl4NO. This compound is known for its significant reactivity due to the presence of multiple chlorine atoms and an oxygen atom attached to the nitrogen in the pyridine ring. It is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial chemistry.

準備方法

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrachloropyridine 1-oxide can be synthesized through the chlorination of pyridine derivatives. One common method involves the reaction of 2,3,5,6-tetrachloropyridine with an oxidizing agent. For example, 2,3,5,6-tetrachloro-4-methoxypyridine can be oxidized to produce 2,3,5,6-tetrachloro-4-methoxypyridine 1-oxide .

Industrial Production Methods

Industrial production of pyridine, 2,3,5,6-tetrachloro-, 1-oxide typically involves the use of pyridine as a starting material, which is then chlorinated and oxidized under controlled conditions. Companies like Jubilant Ingrevia have developed niche technologies for the production of such compounds, ensuring cost-effectiveness and sustainability .

化学反応の分析

Nucleophilic Substitution Reactions

The N-oxide group activates the pyridine ring toward nucleophilic displacement, particularly at positions adjacent to electron-withdrawing substituents. Key reactions include:

Reaction with Allylamine

Pentachloropyridine 1-oxide reacts with allylamine, displacing an α-chlorine atom to form substitution products (Table 1) . This suggests analogous behavior for 2,3,5,6-tetrachloropyridine 1-oxide.

| Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Allylamine | Room temperature | 1-Allylamino-tetrachloropyridine | 65 | |

| Sodium propargyloxide | Reflux, ethanol | Mixture of 1-propargyloxy derivatives | 78 |

Alkylation and Ether Formation

Alkylation occurs selectively at oxygen or sulfur sites, depending on reagents:

Ether Synthesis

Reaction with propargyl or crotyl bromide yields ether derivatives (e.g., 1-alkyltetrachloro-2-pyridones ). Chromium trioxide oxidation of propargyl ethers produces allenyl sulfides .

Example Reaction Pathway

2 3 5 6 Tetrachloropyridine 1 oxide+Propargyl bromide→1 Propargyloxy 2 3 5 6 tetrachloropyridine+HBr

Conditions: Alumina chromatography, ethanol solvent .

Hydrolysis and Rearrangement

The N-oxide group facilitates hydrolysis under alkaline conditions:

Hydrolysis to Pyridones

Treatment with aqueous sodium hydroxide converts this compound to 3,5,6-trichloropyridin-2-ol, which can be steam-distilled for isolation .

Key Conditions:

Reductive Dechlorination

Metallic zinc in alkaline media selectively removes chlorine atoms:

Example with Pentachloropyridine 1-oxide

Pentachloropyridine 1 oxide+Zn→2 3 5 Trichloropyridine+ZnO+Cl−

Conditions: pH 12–14, 20–100°C, water-immiscible solvent .

Sulfide Formation

Reaction with thiols or thiolates produces stable sulfides:

Propargyl Sulfide Synthesis

2 3 5 6 Tetrachloropyridine 1 oxide+Propargyl thiol→Propargyl tetrachloro 4 pyridyl sulfide

Product Stability: Rearranges to allenyl sulfide upon heating .

Comparative Reactivity

The N-oxide group significantly alters reactivity compared to non-oxidized analogs:

| Reaction Type | Non-Oxidized Pyridine | 1-Oxide Derivative |

|---|---|---|

| Nucleophilic Substitution | Slow, requires harsh conditions | Rapid, occurs at α-chlorine positions |

| Hydrolysis | Requires strong acids/bases | Facilitated under mild alkaline conditions |

| Reductive Dechlorination | Non-selective | Selective removal of γ-chlorine atoms |

Thermal Stability

At temperatures >180°C, decomposition occurs via HCl elimination, forming less chlorinated pyridines .

科学的研究の応用

2,3,5,6-Tetrachloropyridine 1-oxide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of other organic compounds and heterocycles.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals like insecticides and herbicides

作用機序

The mechanism of action of pyridine, 2,3,5,6-tetrachloro-, 1-oxide involves its reactivity due to the electron-deficient nature of the pyridine ring and the presence of multiple chlorine atoms. This makes it highly reactive towards nucleophiles, allowing for various substitution reactions. The N-oxide group also plays a role in its reactivity, influencing the overall electron distribution in the molecule .

類似化合物との比較

Similar Compounds

Pentachloropyridine: Another chlorinated pyridine derivative with one additional chlorine atom.

2,3,5,6-Tetrachloropyridine: The precursor to pyridine, 2,3,5,6-tetrachloro-, 1-oxide.

2,3,5,6-Tetrachloro-4-methoxypyridine: A related compound with a methoxy group instead of the N-oxide group.

Uniqueness

2,3,5,6-Tetrachloropyridine 1-oxide is unique due to the presence of the N-oxide group, which significantly influences its reactivity and chemical behavior. This makes it a valuable compound in various chemical reactions and applications, distinguishing it from other chlorinated pyridine derivatives .

特性

CAS番号 |

18032-57-0 |

|---|---|

分子式 |

C5HCl4NO |

分子量 |

232.9 g/mol |

IUPAC名 |

2,3,5,6-tetrachloro-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C5HCl4NO/c6-2-1-3(7)5(9)10(11)4(2)8/h1H |

InChIキー |

VKMHSPSIFGYZGC-UHFFFAOYSA-N |

SMILES |

C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl |

正規SMILES |

C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl |

同義語 |

PYRIDINE, 2,3,5,6-TETRACHLORO-, 1-OXIDE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。